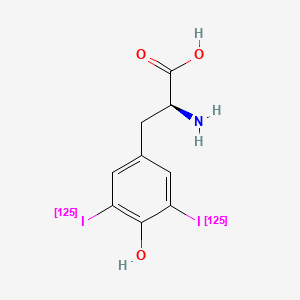

Diotyrosine I-125

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Diotyrosine I 125 : est une forme radiomarquée de la diotyrosine, une forme dimère de l'acide aminé tyrosine. La diotyrosine elle-même est un acide aminé non protéinogène formé par l'oxydation des résidus de tyrosine dans les protéines. Le marquage radioactif à l'iode-125 permet de suivre et d'étudier la diotyrosine dans divers processus biologiques et chimiques .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : : La diotyrosine peut être synthétisée par l'oxydation enzymatique de la tyrosine. Ce processus implique l'utilisation d'enzymes telles que la myeloperoxydase ou des enzymes du cytochrome P450 comme la CYP56A1 . La réaction se produit généralement dans des conditions oxydantes, impliquant souvent le peroxyde d'hydrogène comme agent oxydant .

Méthodes de production industrielle : : La production industrielle de la diotyrosine implique une procédure chromatographique en trois étapes. Ceci comprend la chromatographie sur DEAE-cellulose dans un tampon acide borique-borate de sodium, suivie d'une chromatographie bidimensionnelle dépendante du pH sur BioGel P-2, et enfin, une chromatographie d'affinité utilisant de l'acide phénylboronique immobilisé .

Analyse Des Réactions Chimiques

Types de réactions : : La diotyrosine subit diverses réactions chimiques, notamment :

Oxydation : La formation de la diotyrosine elle-même est un processus oxydatif.

Formation de complexes : La diotyrosine peut former des complexes avec le borate en raison de son motif structural 2,2′-biphénol.

Réactifs et conditions courantes

Agents oxydants : Le peroxyde d'hydrogène est couramment utilisé.

Principaux produits

Applications De Recherche Scientifique

La diotyrosine I 125 a plusieurs applications en recherche scientifique :

Biomarqueur du stress oxydant : La diotyrosine est utilisée comme biomarqueur du stress oxydant dans divers organismes.

Études de réticulation des protéines : Elle est utilisée pour étudier la réticulation des protéines en réponse au stress oxydant.

Recherche sur la perturbation endocrine : La diotyrosine a été étudiée pour ses effets sur la signalisation des hormones thyroïdiennes et son rôle potentiel de perturbateur endocrinien.

Mécanisme d'action

La diotyrosine exerce ses effets principalement par sa similitude structurale avec la tyrosine et sa capacité à former des réticulations dans les protéines. Elle peut perturber la signalisation des hormones thyroïdiennes en inhibant la liaison de l'hormone thyroïdienne à ses récepteurs, supprimant ainsi l'activation transcriptionnelle médiée par le récepteur de l'hormone thyroïdienne . Cette inhibition affecte diverses voies cellulaires, notamment la voie PI3k/Akt/MAPK .

Mécanisme D'action

Diotyrosine exerts its effects primarily through its structural similarity to tyrosine and its ability to form crosslinks in proteins. It can disrupt thyroid hormone signaling by inhibiting the binding of thyroid hormone to its receptors, thereby suppressing thyroid hormone receptor-mediated transcriptional activation . This inhibition affects various cellular pathways, including the PI3k/Akt/MAPK pathway .

Comparaison Avec Des Composés Similaires

Composés similaires

Tyrosine : L'acide aminé parent dont la diotyrosine est dérivée.

Diiodotyrosine : Une autre forme iodée de la tyrosine impliquée dans la synthèse de l'hormone thyroïdienne.

Unicité : : La diotyrosine est unique en raison de sa capacité à former des réticulations dans les protéines, ce qui n'est pas une caractéristique de la tyrosine ou de la diiodotyrosine. Cette capacité de réticulation en fait un biomarqueur précieux du stress oxydant et un outil pour étudier les interactions protéine-protéine .

Propriétés

Numéro CAS |

65214-01-9 |

|---|---|

Formule moléculaire |

C9H9I2NO3 |

Poids moléculaire |

428.98 g/mol |

Nom IUPAC |

(2S)-2-amino-3-[4-hydroxy-3,5-bis(125I)(iodanyl)phenyl]propanoic acid |

InChI |

InChI=1S/C9H9I2NO3/c10-5-1-4(2-6(11)8(5)13)3-7(12)9(14)15/h1-2,7,13H,3,12H2,(H,14,15)/t7-/m0/s1/i10-2,11-2 |

Clé InChI |

NYPYHUZRZVSYKL-CQGJRLFOSA-N |

SMILES isomérique |

C1=C(C=C(C(=C1[125I])O)[125I])C[C@@H](C(=O)O)N |

SMILES canonique |

C1=C(C=C(C(=C1I)O)I)CC(C(=O)O)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Sodium;2,3,4,5,6-pentahydroxy-1-[4-(hydroxymethylsulfamoyl)anilino]hexane-1-sulfonate](/img/structure/B10859453.png)

![sodium;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxy-1-[4-(hydroxymethylsulfamoyl)anilino]hexane-1-sulfonate](/img/structure/B10859473.png)

![1-[(1R,9S,13R)-4-hydroxy-1,10,13-trimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-13-yl]-6-methylheptan-3-one](/img/structure/B10859505.png)

![5-[[[(1R,2R)-2-hydroxy-3-phenoxycyclopentyl]amino]methyl]-2-methyl-6,7-dihydro-5H-1-benzothiophen-4-one;hydrochloride](/img/structure/B10859517.png)